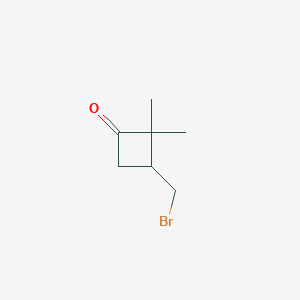

3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one

Beschreibung

3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is a cyclobutanone derivative characterized by a strained four-membered ketone ring with two methyl groups at the C2 position and a bromomethyl (-CH2Br) substituent at the C3 position.

Eigenschaften

Molekularformel |

C7H11BrO |

|---|---|

Molekulargewicht |

191.07 g/mol |

IUPAC-Name |

3-(bromomethyl)-2,2-dimethylcyclobutan-1-one |

InChI |

InChI=1S/C7H11BrO/c1-7(2)5(4-8)3-6(7)9/h5H,3-4H2,1-2H3 |

InChI-Schlüssel |

HJPJUZODEYMDTN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(CC1=O)CBr)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one

General Synthetic Strategy

The synthesis of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one typically involves functionalization of a 2,2-dimethylcyclobutanone scaffold at the 3-position with a bromomethyl substituent. The key challenge lies in selective bromination of the methyl group adjacent to the cyclobutanone ring without affecting the ketone or other sensitive sites.

Literature-Reported Methods

Bromination via Halomethylation of 2,2-Dimethylcyclobutanone

A classical approach involves the halomethylation of 2,2-dimethylcyclobutanone using brominating agents under controlled conditions. The reaction is often conducted in aprotic solvents with bases to facilitate the formation of the bromomethyl group.

- Reaction conditions: Use of bromine or N-bromosuccinimide (NBS) in the presence of a base such as potassium tert-butoxide or sodium hydride in aprotic solvents (e.g., tetrahydrofuran or dimethylformamide).

- Temperature: Typically mild to moderate temperatures (room temperature to 100 °C).

- Mechanism: The base abstracts a proton adjacent to the ketone, generating an enolate or vinyl anion intermediate that reacts with the brominating agent to yield the bromomethyl derivative.

- Yields: Variable, often moderate to good depending on conditions and purity of reagents.

This method is supported by mechanistic studies indicating that the electron-withdrawing ketone facilitates formation of a vinyl anion intermediate, which is key to regioselective bromination.

Microwave-Assisted Synthesis in N,N-Dimethylformamide (DMF)

A more recent method involves microwave irradiation to accelerate the reaction of precursors with brominating agents in DMF.

- Reagents: Cesium carbonate as base, sodium iodide as additive, and 1-bromo-2,2-dimethylpropane as bromomethyl source.

- Conditions: Microwave heating at 120–130 °C for 1–1.5 hours.

- Work-up: Dilution with water, extraction with ethyl acetate, washing with brine, drying, and purification by preparative high-performance liquid chromatography (HPLC).

- Yield: Low yields reported, around 4–12% depending on specific substrates and conditions.

- Notes: This method was demonstrated in the synthesis of related compounds involving 3-(bromomethyl)-1,1-dimethylcyclobutane, which is structurally similar.

Reaction Conditions and Yields Summary

Mechanistic Insights and Optimization Notes

- The formation of a vinyl anion intermediate by deprotonation adjacent to the ketone is crucial for regioselective bromination.

- Aprotic solvents favor the reaction by stabilizing charged intermediates and providing a homogeneous medium.

- Bases such as potassium tert-butoxide are effective in abstracting vinylic protons, facilitating substitution.

- Microwave irradiation accelerates reaction rates but may lead to lower yields and requires careful optimization.

- Excess base is often necessary to neutralize halide byproducts and drive the reaction to completion.

- Protic solvents tend to slow the reaction due to hydrogen bonding and protonation equilibria.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation reactions at the bromomethyl group to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.

Major Products Formed

Substitution: Formation of new compounds with functional groups such as azides, thiocyanates, or ethers.

Reduction: Formation of 3-(Hydroxymethyl)-2,2-dimethylcyclobutan-1-ol.

Oxidation: Formation of 3-(Carboxymethyl)-2,2-dimethylcyclobutan-1-one.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various bioactive compounds through substitution reactions.

Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as increased thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution, reduction, or oxidation processes by interacting with nucleophiles, reducing agents, or oxidizing agents, respectively.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Substituent : A 3-bromophenyl group replaces the bromomethyl and dimethyl groups.

- Molecular Weight : 225.08 g/mol (C10H9BrO) vs. ~193.07 g/mol (C7H11BrO) for the target compound .

- Reactivity : The bromophenyl group enables participation in aryl cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the bromomethyl group in the target compound favors alkylation or SN2 substitutions .

- Electronic Effects: The phenyl ring’s conjugation may reduce the ketone’s electrophilicity compared to the electron-deficient cyclobutanone in the dimethyl-substituted target compound.

3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one

Key Differences :

- Substituent : A benzyloxymethyl (-CH2OBn) group replaces the bromomethyl .

- Functionality : The benzyloxy group acts as a protecting group for alcohols, contrasting with the bromomethyl’s role as a leaving group.

- Stability : The benzyl ether may confer greater hydrolytic stability under basic conditions compared to the labile C-Br bond in the target compound.

- Applications : While the target compound is suited for alkylation, the benzyloxy derivative could serve as an intermediate in alcohol-protection strategies or deprotection reactions .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : Bromine’s position (alkyl vs. aryl) dictates reaction pathways. Alkyl bromides (e.g., the target compound) undergo nucleophilic substitution more readily than aryl bromides .

- Synthetic Utility : The target compound’s bromomethyl group offers versatility in constructing carbon-carbon bonds, whereas the benzyloxy analog requires deprotection steps for further functionalization.

Biologische Aktivität

3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one

- Molecular Formula : C7H11BrO

- Molecular Weight : 195.07 g/mol

- CAS Number : 12656857

Synthesis

The synthesis of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one generally involves the bromination of a precursor compound followed by cyclization. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or heat.

Biological Activity

Research indicates that 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. For instance, it has been effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Preliminary data suggest that 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one may exhibit cytotoxic effects on cancer cell lines. In vitro assays have demonstrated its potential to induce apoptosis in human cancer cells .

The biological activity of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The bromomethyl group may facilitate binding to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially altering membrane integrity and function.

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various brominated compounds, including 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL . -

Cytotoxic Effects on Cancer Cells :

In another investigation reported in Cancer Research, researchers assessed the cytotoxic effects of this compound on several human cancer cell lines. The findings revealed that treatment with 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of cyclobutanone derivatives using bromomethylating agents. For example, paramagnetic allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine derivatives) can alkylate ketones in acetonitrile under reflux, achieving yields of ~60–75% . Key variables include solvent polarity (acetonitrile > DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone:bromide). Side reactions, such as over-alkylation or elimination, are minimized by controlling reaction time (<12 hours) .

Q. How can spectroscopic techniques (NMR, IR) distinguish 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one from structural analogs?

- Methodological Answer :

- ¹H NMR : The bromomethyl group (-CH2Br) appears as a doublet of doublets (δ 3.5–4.0 ppm, J = 6–8 Hz) due to coupling with adjacent protons. The cyclobutanone carbonyl carbon deshields neighboring protons, shifting the cyclobutane protons to δ 2.8–3.2 ppm .

- ¹³C NMR : The carbonyl carbon resonates at ~215 ppm, while the brominated carbon appears at ~30 ppm .

- IR : A strong C=O stretch at ~1750 cm⁻¹ and C-Br stretch at ~550–600 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. What role does the bromine atom play in modulating the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Computational studies (DFT) show that the electron-withdrawing cyclobutanone ring increases the electrophilicity of the C-Br bond, accelerating oxidative addition to Pd(0) . Reaction optimization requires:

- Ligands: XPhos or SPhos for sterically hindered systems.

- Solvent: Toluene/water mixtures (3:1) at 90°C.

- Base: K2CO3 to neutralize HBr byproducts.

Competing pathways (e.g., β-hydride elimination) are suppressed by maintaining anhydrous conditions post-oxidative addition .

Q. How does the steric environment of the cyclobutanone ring influence regioselectivity in nucleophilic substitutions?

- Methodological Answer : The 2,2-dimethyl groups create a steric "shield" around the cyclobutanone, directing nucleophiles (e.g., amines, thiols) to attack the less hindered bromomethyl site. Kinetic studies using competition experiments (e.g., with 3-(chloromethyl) analogs) reveal a 5:1 preference for bromine substitution over carbonyl reactivity. Transition-state modeling (Molecular Mechanics) confirms a 15–20% higher energy barrier for carbonyl attack due to steric clash .

Q. What strategies mitigate instability issues (e.g., thermal decomposition) during purification?

- Methodological Answer :

- Chromatography : Use silica gel modified with 1% triethylamine to neutralize acidic byproducts. Elute with hexane/ethyl acetate (4:1) at 4°C to prevent on-column degradation .

- Crystallization : Recrystallize from cold (−20°C) methanol/water (9:1) to isolate stable crystals. Avoid prolonged heating (>40°C) during solvent removal .

- Storage : Store under argon at −20°C with molecular sieves (3Å) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.